molecular formula C8H6N4O2 B1470221 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1503153-88-5

4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1470221
CAS RN: 1503153-88-5
M. Wt: 190.16 g/mol
InChI Key: SHRUJYCUEGMQOM-UHFFFAOYSA-N
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Description

The compound “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule that contains a pyridine ring and a 1,2,3-triazole ring. The presence of these rings suggests that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like cross-coupling reactions . The Suzuki-Miyaura cross-coupling reaction is a common method used for creating bonds between two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyridine and 1,2,3-triazole rings. These rings are aromatic and typically contribute to planarity in molecular structures .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group (-COOH) is typically reactive and can participate in reactions like esterification or amide formation. The pyridine ring can act as a base and participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Biomedical Applications

The compound is part of the 1H-Pyrazolo[3,4-b]pyridines group, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references, including 2400 patents , indicating their significant role in biomedical research.

Adsorption of Volatile Organic Compounds (VOCs)

Compounds similar to “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” have been used for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . This suggests potential applications in environmental science and pollution control.

Suzuki-Miyaura Coupling Reactions

The compound has been used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to synthesize biaryls, an important class of compounds in medicinal chemistry.

Antimicrobial Activity

Triazole derivatives, which include “5-pyridin-4-yl-2H-triazole-4-carboxylic acid”, have shown broad biological activities, such as antimicrobial effects . This suggests potential applications in the development of new antimicrobial agents.

Antioxidant Activity

Triazole derivatives have also been studied for their antioxidant potential . Antioxidants are important compounds that reduce or eliminate free radicals, protecting cells against oxidative injury.

Antiviral Activity

Research has been conducted to study the antiviral potential of substituted 1,2,4-triazole analogues . Given the structural similarity, “5-pyridin-4-yl-2H-triazole-4-carboxylic acid” may also have potential antiviral applications.

Herbicidal Activities

Some compounds similar to “5-pyridin-4-yl-2H-triazole-4-carboxylic acid” have shown herbicidal activities against Brassica campestris . This suggests potential applications in agriculture as a herbicide.

Anticancer Activities

Triazole compounds, including “5-pyridin-4-yl-2H-triazole-4-carboxylic acid”, have shown anticancer activities . This suggests potential applications in the development of new anticancer drugs.

Safety and Hazards

As with any chemical compound, handling “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

5-pyridin-4-yl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUJYCUEGMQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
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